6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine
Overview
Description
6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H14ClN3S and its molecular weight is 255.77 g/mol. The purity is usually 95%.
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Biological Activity
6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C11H14ClN3S and a molecular weight of 255.77 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors, which may have therapeutic applications in various diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism is crucial for its potential applications in treating conditions like cancer and other proliferative disorders.
Biological Activity Overview
Research has indicated that this compound exhibits notable biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly glioma cells, through mechanisms involving caspase activation and mitochondrial membrane depolarization.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant in the context of metabolic disorders.
- Antifibrotic Properties : There is emerging evidence suggesting that it may have anti-fibrotic effects, which could be beneficial in treating fibrotic diseases.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antitumor | Induces apoptosis in glioma cells | |
Enzyme Inhibition | Inhibits specific enzyme activities | |
Antifibrotic | Potential reduction in fibrosis markers |
Case Study 1: Antitumor Activity
In a study investigating the effects of this compound on glioma cells, researchers observed significant cytotoxic effects at concentrations ranging from 1 to 10 µM. The treatment led to increased levels of cleaved caspase-3 and alterations in cell cycle distribution, indicating the induction of apoptosis through both intrinsic and extrinsic pathways.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results demonstrated that at low micromolar concentrations, the compound effectively reduced kinase activity, which correlated with decreased proliferation rates in cancer cell lines.
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-N-(thiolan-3-yl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c12-10-5-11(14-7-13-10)15(8-1-2-8)9-3-4-16-6-9/h5,7-9H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXYVWXADFUTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.